molecular formula C19H18N2O3 B12215312 3-methoxy-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

3-methoxy-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

Cat. No.: B12215312
M. Wt: 322.4 g/mol
InChI Key: YLNMRTUTZUCWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(8-methoxy-2-methylquinolin-4-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(8-methoxy-2-methylquinolin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 8-methoxy-2-methylquinoline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then purified and further reacted with an appropriate amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(8-methoxy-2-methylquinolin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-(8-methoxy-2-methylquinolin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(8-methoxy-2-methylquinolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • Quinoline-based heterocyclic derivatives

Uniqueness

3-methoxy-N-(8-methoxy-2-methylquinolin-4-yl)benzamide is unique due to its specific structural features, such as the presence of both methoxy and quinoline moieties. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

3-methoxy-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

InChI

InChI=1S/C19H18N2O3/c1-12-10-16(15-8-5-9-17(24-3)18(15)20-12)21-19(22)13-6-4-7-14(11-13)23-2/h4-11H,1-3H3,(H,20,21,22)

InChI Key

YLNMRTUTZUCWAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.